![molecular formula C12H17ClN2O2 B2987434 Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride CAS No. 318239-42-8](/img/structure/B2987434.png)
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride
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Description
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is used for proteomics research applications .
Molecular Structure Analysis
The InChI string for Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride isInChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+;
. This string represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is a white to tan powder, crystals or crystalline powder and/or chunks . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Responsive Materials Development
Research by Kohsaka et al. (2015) on α-(Aminomethyl)acrylate, a related β-amino acid ester, underscores the polymerization process that results in materials exhibiting pH/temperature responsiveness in aqueous media. This study hints at the utility of similar compounds like ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride in developing materials with environmental responsiveness, potentially useful in various industrial and biomedical applications (Kohsaka, Matsumoto, & Kitayama, 2015).
Biodegradable Polymers
Lynn and Langer (2000) elaborated on the synthesis and characterization of Poly(β-aminoesters), indicating the potential for creating biodegradable polymers with tailored properties. Though not directly mentioning ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride, their work provides a foundation for understanding how similar compounds could be synthesized and utilized for environmentally friendly material solutions (Lynn & Langer, 2000).
Advanced Drug Delivery Systems
A study by Vasi et al. (2014) on poly(acrylic acid)-poly(ethylene glycol) nanoparticles showcases the creation of nanocarriers for ophthalmic drug delivery. This research demonstrates the compound's potential role in formulating novel drug delivery mechanisms that ensure targeted, controlled release of therapeutics (Vasi, Popa, Tanase, Butnaru, & Verestiuc, 2014).
Surface Functionalization for Tissue Engineering
Grøndahl, Chandler-Temple, and Trau (2005) explored the polymer grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for tissue engineering applications. Their findings suggest the relevance of similar compounds in modifying material surfaces to promote cell adhesion and growth, key for tissue engineering scaffolds (Grøndahl, Chandler-Temple, & Trau, 2005).
Catalytic Applications in Organic Synthesis
The work by Kawatsura and Hartwig (2001) on the addition of amines to acrylic acid derivatives provides insight into catalytic processes that might be applicable to compounds like ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride. Their discoveries on hydroamination reactions open pathways for synthesizing beta-amino acids and other important organic compounds, demonstrating the broad utility of such reactions in organic synthesis (Kawatsura & Hartwig, 2001).
properties
IUPAC Name |
ethyl (E)-3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZKYGCSJZNDE-YGCVIUNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride |
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